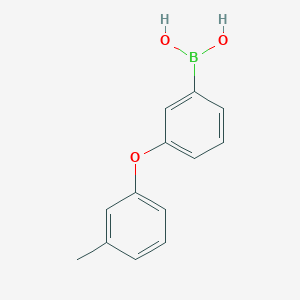

3-(3-Methylphenoxy)phenylboronic acid

Descripción general

Descripción

3-(3-Methylphenoxy)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methylphenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenoxy)phenylboronic acid typically involves the reaction of 3-methylphenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the following steps:

Formation of the Boronic Acid Intermediate: The phenylboronic acid is prepared by reacting phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

Coupling Reaction: The 3-methylphenol is then coupled with the phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate, in a solvent such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Methylphenoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Under certain conditions, the boronic acid can be reduced to form hydrocarbons.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation.

Hydrocarbons: Formed through reduction.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Building Block : 3-(3-Methylphenoxy)phenylboronic acid is widely used as a building block in organic synthesis. Its boronic acid functional group allows it to participate in various reactions, especially cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules. This property enhances the efficiency of drug development processes by facilitating the synthesis of pharmaceutical compounds .

Medicinal Chemistry

Anticancer Applications : Research has demonstrated the potential of phenylboronic acids, including this compound, in the development of targeted drug delivery systems. For instance, self-assembled nanocomplexes utilizing phenylboronic acid derivatives have been formulated for the systemic delivery of anticancer drugs like doxorubicin. These formulations showed improved therapeutic efficiency and targeting capabilities towards cancer cells, as evidenced by cytotoxicity assays conducted on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Case Study : A study reported that nanocomplexes incorporating this compound demonstrated enhanced tumor penetration and reduced side effects compared to traditional drug delivery methods. The use of this compound facilitated the design of drug carriers that respond to specific tumor microenvironments, thereby improving treatment outcomes .

Bioconjugation

Targeted Drug Delivery : The ability of this compound to form stable bonds with biomolecules makes it valuable in bioconjugation processes. This property is particularly useful in developing targeted therapies where drugs are conjugated to specific ligands that can selectively bind to cancer cells or other target tissues .

Material Science

Functional Materials Development : In material science, this compound contributes to the development of functional materials such as sensors and electronic devices. Its unique chemical properties enable the creation of materials that can respond to environmental stimuli or detect specific analytes .

Analytical Chemistry

Preparation of Standards and Reagents : The compound is also utilized in analytical chemistry for preparing standards and reagents that facilitate accurate measurements and analyses in various chemical assessments. Its stability and reactivity make it suitable for use in chromatography and other analytical techniques .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Suzuki-Miyaura coupling reactions |

| Medicinal Chemistry | Targeted drug delivery systems | Doxorubicin nanocomplexes for cancer treatment |

| Bioconjugation | Formation of stable bonds with biomolecules | Targeted therapies for cancer |

| Material Science | Development of sensors and electronic devices | Responsive materials for environmental monitoring |

| Analytical Chemistry | Preparation of standards and reagents | Use in chromatography for accurate chemical analysis |

Mecanismo De Acción

The mechanism of action of 3-(3-Methylphenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or triflate, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the 3-methylphenoxy group, making it less sterically hindered and more reactive in certain conditions.

3-(4-Chloro-3-methylphenoxy)phenylboronic Acid: Similar structure but with a chlorine substituent, which can influence its reactivity and applications.

Uniqueness: 3-(3-Methylphenoxy)phenylboronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Actividad Biológica

3-(3-Methylphenoxy)phenylboronic acid is a compound of interest in medicinal chemistry, particularly for its biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and research findings.

Overview of this compound

- Chemical Structure : The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methylphenoxy group. This structure is significant for its interaction with biological molecules.

- Molecular Formula : C₁₃H₁₅BO₃

- Molecular Weight : 223.08 g/mol

Biological Activity

This compound exhibits various biological activities, particularly in the fields of oncology and antibacterial research.

Anticancer Properties

Research indicates that phenylboronic acids, including this compound, can inhibit cancer cell growth through multiple mechanisms:

- Mechanism of Action : These compounds can interfere with cellular signaling pathways involved in tumor growth and proliferation. They are known to inhibit proteasome activity, leading to apoptosis in cancer cells .

- Case Studies : In vitro studies have shown that derivatives of phenylboronic acids can enhance the efficacy of chemotherapeutic agents like doxorubicin by improving drug delivery systems through self-assembled nanocomplexes .

Antibacterial Activity

The antibacterial potential of boronic acids has been recognized, particularly against resistant bacterial strains:

- Synergistic Effects : Studies have demonstrated that phenylboronic acids can act synergistically with β-lactam antibiotics, protecting them from hydrolysis by β-lactamases produced by resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- In Vitro Studies : The fractional inhibitory concentration index (FICI) values indicate that certain phenylboronic acid derivatives possess low micromolar inhibitory effects against these bacterial strains, suggesting their potential as therapeutic agents in combination therapies .

Summary of Key Studies

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Proteasome Activity : This leads to the accumulation of pro-apoptotic factors within cancer cells.

- Interaction with Enzymes : Boronic acids can form reversible covalent bonds with serine residues in enzymes, inhibiting their activity.

- Cellular Uptake Enhancement : The unique structure allows for better cellular uptake, enhancing the overall therapeutic effect.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(3-Methylphenoxy)phenylboronic acid, and how can purity be ensured?

- Methodological Answer : The synthesis of arylboronic acids typically involves Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of aryl halides with bis(pinacolato)diboron. For analogous compounds like 3-Hydroxymethylphenylboronic acid, purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in technical specifications . Purity verification should combine HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy to confirm boronic acid integrity and detect anhydride byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- and NMR : To resolve substituent positions on the aromatic ring. For example, methoxy or methylphenoxy groups in related compounds show distinct splitting patterns in NMR .

- FT-IR : Identifies functional groups (e.g., B-O stretching at ~1340 cm) and hydroxyl vibrations. Comparative DFT studies on 3-Formylphenylboronic acid validate vibrational assignments .

- X-ray Crystallography : Resolves molecular geometry, particularly boron coordination (trigonal planar vs. tetrahedral), as seen in structural studies of similar derivatives .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Boronic acids are prone to hydrolysis and anhydride formation. Storage recommendations include:

- Dry Environments : Use desiccators with silica gel or molecular sieves .

- Low Temperatures : Store at 2–8°C in amber vials to prevent photodegradation .

- Inert Atmospheres : Argon or nitrogen purging minimizes oxidation .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT/B3LYP methods calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, studies on 3-Formylphenylboronic acid revealed that electron-withdrawing substituents lower the LUMO energy, enhancing Suzuki-Miyaura coupling efficiency . Key steps:

Optimize geometry using Gaussian 09 at the B3LYP/6-311++G(d,p) level.

Analyze Fukui indices to map nucleophilic/electrophilic regions.

Validate predictions experimentally via kinetic monitoring of coupling yields .

Q. What strategies resolve contradictions in spectroscopic data for boronic acid derivatives?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., IR vibrational modes) can arise from solvent effects or crystal packing. Approaches include:

- Solvent-Corrected DFT : Incorporate polarizable continuum models (PCM) to account for solvent interactions .

- Solid-State vs. Solution Studies : Compare X-ray (solid) and NMR (solution) data to identify polymorphism or hydration effects, as demonstrated for 3-Hydroxymethylphenylboronic acid .

Q. How can researchers optimize reaction conditions to mitigate anhydride formation?

- Methodological Answer : Anhydride formation is common in boronic acids with labile hydroxyl groups. Mitigation strategies:

Propiedades

IUPAC Name |

[3-(3-methylphenoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQBYLLHXHWOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=CC=CC(=C2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.